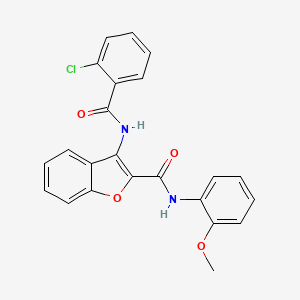![molecular formula C24H17F3N2O4 B6489826 N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide CAS No. 887891-93-2](/img/structure/B6489826.png)
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide, or more commonly known as F-18-MZB, is a synthetic compound that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and has a wide range of biochemical and physiological effects. F-18-MZB has been used in research studies to study the effects of various drugs and to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
F-18-MZB has been used in a variety of scientific research applications. In particular, it has been used to study the biochemical and physiological effects of various compounds, including drugs and other small molecules. F-18-MZB has also been used to study the effects of different drugs on the human body, as well as to investigate the mechanism of action of various compounds. Additionally, F-18-MZB has been used to study the effects of various compounds on cell cultures and animal models.
Mécanisme D'action
The mechanism of action of F-18-MZB is not completely understood. However, it is believed that F-18-MZB binds to specific receptors on cells, which then triggers a cascade of biochemical and physiological effects. This could include changes in gene expression, changes in protein activity, changes in enzyme activity, and changes in cell signaling.
Biochemical and Physiological Effects
F-18-MZB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, F-18-MZB has been shown to have anti-obesity and anti-aging effects. Furthermore, F-18-MZB has been shown to have anti-tumor and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
F-18-MZB has several advantages when used in lab experiments. First, it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, F-18-MZB is relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to using F-18-MZB in lab experiments. For example, it is not very soluble in water and is not very stable in acidic conditions. Additionally, F-18-MZB is not very soluble in organic solvents.
Orientations Futures
There are a variety of potential future directions for F-18-MZB. First, further research could be conducted to better understand the mechanism of action of F-18-MZB and the biochemical and physiological effects it has on the human body. Additionally, further research could be conducted to investigate the potential therapeutic uses of F-18-MZB in the treatment of various diseases and conditions. Finally, further research could be conducted to optimize the synthesis of F-18-MZB and to develop new methods for its synthesis.
Méthodes De Synthèse
F-18-MZB can be synthesized using a variety of methods. One common method is the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in high yields. Other methods for the synthesis of F-18-MZB include the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a base and the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a catalyst, such as palladium.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-32-19-12-5-3-10-17(19)28-23(31)21-20(16-9-2-4-11-18(16)33-21)29-22(30)14-7-6-8-15(13-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVPQXPQQIYIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6489745.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489753.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)
![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)
![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)
![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
